molecular formula C21H18N2O3 B3422217 PDGFR Tyrosine Kinase Inhibitor II

PDGFR Tyrosine Kinase Inhibitor II

货号: B3422217
分子量: 346.4 g/mol
InChI 键: CZDUJGOCEPWCNA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-65476,也称为(5-丁酸-1H-2-吲哚基)(1H-2-吲哚基)甲酮,是一种可穿透细胞的双(1H-2-吲哚基)-1-甲酮化合物。它是一种高度选择性的、ATP竞争性的、可逆的板​​血小板衍生生长因子受体酪氨酸激酶抑制剂。 这种化合物主要用于磷酸化和去磷酸化过程的研究 .

准备方法

合成路线和反应条件

D-65476 的合成涉及吲哚衍生物在特定条件下的反应。详细的合成路线包括:

工业生产方法

D-65476 的工业生产遵循类似的合成路线,但规模更大。该过程包括:

化学反应分析

反应类型

D-65476 会发生各种化学反应,包括:

常用试剂和条件

主要产物

从这些反应中形成的主要产物包括 D-65476 的各种氧化、还原和取代衍生物 .

科学研究应用

D-65476 具有广泛的科学研究应用,包括:

    化学: 用作磷酸化和去磷酸化过程研究中的模型化合物。

    生物学: 研究它在抑制板​​血小板衍生生长因子受体酪氨酸激酶和 Fms 样酪氨酸激酶 3 中的作用。

    医学: 探索其在治疗白血病等疾病中的潜力,方法是抑制 TEL-Flt3 转染细胞的增殖。

    工业: 用于开发新的治疗剂,并作为药物发现中的研究工具

作用机制

D-65476 通过抑制板​​血小板衍生生长因子受体酪氨酸激酶和 Fms 样酪氨酸激酶 3 的活性来发挥其作用。它与 ATP 竞争结合到这些激酶的活性位点,从而阻止它们的磷酸化和随后的激活。 这种抑制导致抑制细胞增殖并在某些细胞类型中诱导细胞凋亡 .

相似化合物的比较

类似化合物

独特性

D-65476 由于其作为板​​血小板衍生生长因子受体酪氨酸激酶和 Fms 样酪氨酸激酶 3 抑制剂的高度选择性和效力而独一无二。 它使细胞对辐射诱导的凋亡敏感并抑制 TEL-Flt3 转染细胞增殖的能力使其成为科学研究中的宝贵工具 .

生物活性

PDGFR Tyrosine Kinase Inhibitor II , also known as CAS 249762-74-1, is a small molecule that targets the platelet-derived growth factor receptor (PDGFR) signaling pathway, which plays a crucial role in various biological processes, including cell proliferation, migration, and angiogenesis. This compound has garnered attention for its potential therapeutic applications in cancer and other diseases characterized by aberrant PDGFR activity.

PDGFR is a receptor tyrosine kinase that, upon binding to its ligands (PDGF-A, PDGF-B), undergoes autophosphorylation and activates downstream signaling pathways involved in cell growth and survival. This compound functions by inhibiting this autophosphorylation process, thereby blocking the associated signaling cascades. The inhibition of PDGFR activity can lead to reduced tumor growth and metastasis, particularly in cancers where PDGF signaling is upregulated.

Inhibition Studies

Research has demonstrated that this compound effectively inhibits PDGFR phosphorylation and downstream signaling. For instance:

  • In vitro studies show that the inhibitor can significantly reduce PDGF-induced migration and proliferation of vascular smooth muscle cells (VSMCs) with IC50 values around 0.18 µM for PDGFR-β inhibition .
  • In vivo studies using animal models have indicated that treatment with this inhibitor resulted in a substantial decrease in neointimal formation after vascular injury, suggesting its potential utility in preventing restenosis following angioplasty .

Comparative Efficacy

The efficacy of this compound can be compared with other known inhibitors such as imatinib and dasatinib. For example:

CompoundTargeted ReceptorIC50 (µM)Effectiveness
This compoundPDGFR-β0.18High
ImatinibPDGFR-β0.1Moderate
DasatinibPDGFR-β0.067Very High

This table illustrates that while all three compounds target PDGFR-β, dasatinib exhibits the highest potency.

Case Study 1: Osteosarcoma Treatment

In a study focused on osteosarcoma cells, it was found that selective inhibition of the PDGFR by STI571 (a related inhibitor) led to significant apoptosis of cancer cells in vitro. Although tumor size did not significantly differ between treatment groups in vivo, the study underscored the potential of targeting PDGFR pathways for therapeutic intervention in bone cancers .

Case Study 2: Atherosclerosis and Restenosis

A clinical investigation revealed that CGP 53716, another specific PDGFR inhibitor, effectively reduced smooth muscle cell migration and proliferation in vitro and limited neointimal hyperplasia in vivo following arterial injury. The results indicated a marked reduction in the intima/media ratio after treatment with CGP 53716, emphasizing the role of PDGFR inhibition in vascular remodeling diseases .

Research Findings

Recent research has highlighted various aspects of the biological activity of this compound:

  • Anti-Angiogenic Properties : The compound has been shown to inhibit angiogenesis induced by PDGF-BB by more than 70% at low doses (3 mg/kg) in animal models .
  • Long-lasting Effects : The inhibition of receptor autophosphorylation was noted to be rapid but reversible within minutes after drug removal, indicating potential for therapeutic applications where transient inhibition may be beneficial .
  • Combination Therapies : Studies suggest that combining PDGFR inhibitors with traditional chemotherapeutics enhances anti-tumor efficacy, as seen with imatinib's effect on chronic myeloid leukemia treatment .

属性

IUPAC Name

[2-(1H-indole-2-carbonyl)-1H-indol-5-yl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-2-5-20(24)26-15-8-9-17-14(10-15)12-19(23-17)21(25)18-11-13-6-3-4-7-16(13)22-18/h3-4,6-12,22-23H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDUJGOCEPWCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CC2=C(C=C1)NC(=C2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PDGFR Tyrosine Kinase Inhibitor II
Reactant of Route 2
Reactant of Route 2
PDGFR Tyrosine Kinase Inhibitor II
Reactant of Route 3
PDGFR Tyrosine Kinase Inhibitor II
Reactant of Route 4
PDGFR Tyrosine Kinase Inhibitor II
Reactant of Route 5
PDGFR Tyrosine Kinase Inhibitor II
Reactant of Route 6
PDGFR Tyrosine Kinase Inhibitor II

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。